2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid
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Description
“2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid” is a chemical compound with the CAS Number: 2551116-55-1 . It has a molecular weight of 253.3 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI Code of the compound is 1S/C13H19NO4/c1-8-6-10 (12 (17)18-13 (3,4)5)9 (2)14 (8)7-11 (15)16/h6H,7H2,1-5H3, (H,15,16) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}acetic acid' involves the protection of the pyrrole nitrogen, followed by alkylation with an acetic acid derivative, and deprotection of the nitrogen to yield the final product.", "Starting Materials": [ "2,5-dimethylpyrrole", "tert-butyl chloroformate", "acetic anhydride", "triethylamine", "diisopropylethylamine", "methanol", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of pyrrole nitrogen with tert-butyl chloroformate in the presence of triethylamine and dichloromethane", "Alkylation of the protected pyrrole with 2-bromoacetic acid in the presence of diisopropylethylamine and dichloromethane", "Deprotection of the pyrrole nitrogen with methanol and sodium bicarbonate in water", "Acetylation of the amino group with acetic anhydride in the presence of triethylamine and dichloromethane", "Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane", "Drying and concentration of the organic layer to yield the final product" ] } | |
CAS RN |
2551116-55-1 |
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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